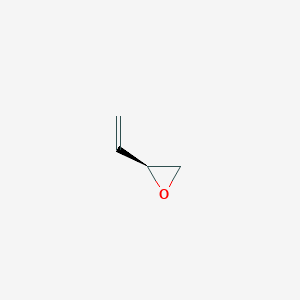

(S)-2-Vinyloxirane

Description

The exact mass of the compound (S)-2-Vinyloxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-Vinyloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Vinyloxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-ethenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBYFVGCMPJVJX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319016 | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62249-80-3 | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62249-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical properties of (S)-2-Vinyloxirane (boiling point, density, refractive index)

A Comprehensive Technical Guide to the Physical Properties of (S)-2-Vinyloxirane

Introduction

(S)-2-Vinyloxirane, also known as (S)-3,4-Epoxy-1-butene, is a chiral epoxide of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring both a strained oxirane ring and a vinyl group, makes it a versatile C4 chiral building block for the synthesis of complex molecules. The stereochemistry of the epoxide is crucial, enabling the introduction of specific stereocenters in the development of active pharmaceutical ingredients (APIs) and other high-value chemicals. A thorough understanding of its fundamental physical properties is paramount for its safe handling, storage, and effective use in synthetic protocols, ensuring reproducibility and scalability in research and development settings.

This guide provides an in-depth analysis of the key physical properties of (S)-2-Vinyloxirane—boiling point, density, and refractive index. It details not only the established values for these properties but also provides robust, field-proven experimental protocols for their determination, grounded in fundamental scientific principles.

Core Physical Properties of (S)-2-Vinyloxirane

The physical characteristics of a compound are dictated by its molecular structure and intermolecular forces. For (S)-2-Vinyloxirane, a small, polar, and volatile molecule, these properties are critical for purification, characterization, and reaction setup. The accepted values for its primary physical constants are summarized below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 66 °C | At 760 mmHg | [1][2][3] |

| Density | 0.870 g/mL | At 20 °C | [1][2] |

| Refractive Index (nD) | 1.417 | At 20 °C | [1][2][4] |

| Molecular Formula | C₄H₆O | - | [1] |

| Molecular Weight | 70.09 g/mol | - | [1] |

| CAS Number | 62249-80-3 | - | [1] |

Experimental Determination of Physical Properties

The following sections provide detailed methodologies for the experimental verification of the physical properties of (S)-2-Vinyloxirane. The protocols are designed to be self-validating, emphasizing precision and accuracy.

Boiling Point Determination via Simple Distillation

Expertise & Experience: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For a pure, volatile compound like (S)-2-Vinyloxirane, simple distillation is an effective method for both purification and boiling point determination.[5][6] The key to an accurate measurement is ensuring the thermometer bulb is positioned correctly in the distillation head—fully immersed in the vapor phase but not touching the glass—to measure the temperature of the vapor in thermal equilibrium with the boiling liquid.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask (appropriately sized for the sample volume, ideally filled to one-half to two-thirds capacity), a distillation head (Claisen or standard), a thermometer with the appropriate range, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place approximately 10-15 mL of (S)-2-Vinyloxirane and a few boiling chips or a magnetic stir bar into the distillation flask. This is crucial to prevent bumping and ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.[7]

-

Heating and Distillation: Gently heat the flask using a heating mantle. As the liquid boils, vapors will rise and envelop the thermometer bulb. The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved and the temperature reading remains constant. This stable temperature is the boiling point. It is also essential to record the ambient atmospheric pressure, as boiling point is pressure-dependent.[6]

-

Post-Procedure: Once the measurement is complete, remove the heat source and allow the apparatus to cool completely before disassembly.

Logical Workflow for Boiling Point Determination:

Caption: Workflow for Boiling Point Measurement via Distillation.

Density Determination

Expertise & Experience: Density, an intrinsic property, is the ratio of mass to volume.[8] For a volatile liquid, the primary challenge is to measure both mass and volume accurately without significant loss due to evaporation. Using a capped container for mass measurement and a precise volumetric pipette for volume transfer minimizes this error.[9] Temperature control is critical, as density is temperature-dependent; a 1°C change can significantly alter the value. The measurement should be conducted in a temperature-controlled environment, and the liquid should be thermally equilibrated.

Experimental Protocol:

-

Equipment Preparation: Use a calibrated analytical balance and a Grade A volumetric pipette (e.g., 5 mL or 10 mL).

-

Mass Measurement: Place a clean, dry vial with a cap on the analytical balance and tare the mass to zero.

-

Volume Transfer: Using the volumetric pipette, carefully transfer a known volume (e.g., 5.00 mL) of (S)-2-Vinyloxirane into the tared vial. Immediately cap the vial to prevent evaporation.

-

Final Mass Measurement: Measure the mass of the capped vial containing the sample.

-

Calculation: Calculate the density using the formula: Density = Mass / Volume.[10]

-

Trustworthiness: Repeat the measurement at least three times to ensure precision and report the average value. Ensure the temperature of the liquid is recorded for each measurement.

Logical Workflow for Density Determination:

Caption: Workflow for Density Measurement of a Volatile Liquid.

Refractive Index Measurement

Expertise & Experience: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a highly sensitive physical property that is useful for identifying and assessing the purity of liquid samples.[11] An Abbe refractometer is the standard instrument for this measurement, which determines the critical angle of refraction between the sample and a prism of known high refractive index.[12] The measurement is standardized to the sodium D-line (589 nm) at 20°C (denoted as n²⁰D). Temperature control is absolutely critical, as the refractive index is highly sensitive to temperature fluctuations.[11]

Experimental Protocol:

-

Instrument Calibration: Turn on the Abbe refractometer and the circulating water bath set to 20.0°C. Allow sufficient time for the prisms to reach thermal equilibrium. Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰D = 1.3330).

-

Sample Application: Open the prisms of the refractometer. Using a pipette, apply 2-3 drops of (S)-2-Vinyloxirane onto the surface of the lower prism.

-

Measurement: Close the prisms gently but firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields are visible. If a color fringe is present at the border, adjust the dispersion compensator until a sharp, black-and-white borderline is achieved.

-

Reading: Align the borderline exactly on the crosshairs of the eyepiece.

-

Data Recording: Read the refractive index value from the instrument's scale. Record the temperature.

-

Cleaning: Immediately after the measurement, clean the prism surfaces thoroughly with a soft tissue dampened with an appropriate solvent (e.g., isopropanol or acetone) and allow them to dry.

Logical Workflow for Refractive Index Measurement:

Caption: Workflow for Measurement using an Abbe Refractometer.

References

-

PubChem. 2-Methyl-2-vinyloxirane. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 2-phenyl-3-vinyloxirane. [Link]

-

Chemsrc. 2-Vinyloxirane | CAS#:930-22-3. [Link]

-

PubChem. Vinyloxirane. National Center for Biotechnology Information. [Link]

-

The Middlebury Sites Network. Identification of an unknown volatile liquid. General Chemistry Lab News. [Link]

-

Abbas, B., & Alshikh Khalil, M. An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A. [Link]

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

-

Colegio Colombo Gales. Boiling point of volatile liquids at various pressures. [Link]

-

EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. [Link]

-

Determination of Molar Mass by Vapor Density. [Link]

-

ResearchGate. An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental. [Link]

-

Experiment 4: Refractive Index. [Link]

-

YouTube. Lab 14. Molar Mass of a Volatile Liquid. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Slideshare. Determination of refractive indices of different liquids. [Link]

-

Answers. What method would you use to find the density of a volatile liquid?[Link]

Sources

- 1. (S)-2-乙烯基环氧乙烷 technical, ≥90% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-2-Vinyloxirane = 95.0 GC sum of enantiomers 62249-81-4 [sigmaaldrich.com]

- 3. (S)-2-乙烯基环氧乙烷 technical, ≥90% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. vernier.com [vernier.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 9. math.answers.com [math.answers.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. athabascau.ca [athabascau.ca]

- 12. One moment, please... [davjalandhar.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Vinyloxirane

Introduction

2-Vinyloxirane, also known as 3,4-epoxy-1-butene, is a bifunctional molecule of significant interest in organic synthesis and polymer chemistry. Its structure, containing both a strained epoxide ring and a reactive vinyl group, makes it a versatile building block for a variety of chemical transformations. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and predict chemical behavior. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-vinyloxirane, grounded in established spectroscopic principles and supported by spectral data from authoritative databases.

The unique structural features of 2-vinyloxirane give rise to a characteristic spectroscopic fingerprint. The high ring strain of the oxirane moiety and the electronic effects of the adjacent vinyl group create a distinct chemical environment for each atom, which is reflected in its spectral data. This guide will dissect these features, providing not only the data itself but also the underlying scientific reasoning for the observed spectral patterns.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for 2-vinyloxirane:

Caption: Molecular structure and atom numbering of 2-vinyloxirane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The ¹H NMR spectrum of 2-vinyloxirane is complex due to the diastereotopic nature of the methylene protons on the epoxide ring and the characteristic splitting patterns of the vinyl group protons.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion.

Data and Interpretation:

The chemical shifts and coupling constants for the protons of 2-vinyloxirane are influenced by the electronegativity of the oxygen atom and the anisotropy of the C=C double bond. Protons on the epoxide ring (H1a, H1b, and H2) are deshielded by the adjacent oxygen atom and appear at a higher chemical shift than typical alkane protons. The vinyl protons (H3, H4a, and H4b) exhibit characteristic chemical shifts and coupling patterns.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H4b | ~5.8 | ddd | JH4b-H3 ≈ 17.2, JH4b-H4a ≈ 1.5, JH4b-H2 ≈ 0.8 |

| H3 | ~5.5 | ddd | JH3-H4b ≈ 17.2, JH3-H4a ≈ 10.5, JH3-H2 ≈ 6.0 |

| H4a | ~5.3 | ddd | JH4a-H3 ≈ 10.5, JH4a-H4b ≈ 1.5, JH4a-H2 ≈ 1.0 |

| H2 | ~3.2 | m | - |

| H1b | ~2.9 | dd | JH1b-H1a ≈ 4.2, JH1b-H2 ≈ 2.8 |

| H1a | ~2.6 | dd | JH1a-H1b ≈ 4.2, JH1a-H2 ≈ 4.0 |

Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Causality of Spectral Features:

-

Vinyl Protons (H3, H4a, H4b): These protons form a classic AMX spin system. The large coupling constant between H3 and H4b (~17.2 Hz) is characteristic of a trans relationship across the double bond, while the smaller coupling between H3 and H4a (~10.5 Hz) is typical for a cis relationship. The very small geminal coupling between H4a and H4b (~1.5 Hz) is also characteristic of terminal vinyl groups.

-

Epoxide Protons (H1a, H1b, H2): The protons on the epoxide ring are shifted downfield due to the deshielding effect of the electronegative oxygen atom. The methylene protons H1a and H1b are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts and coupling constants to the adjacent methine proton H2. This is a direct consequence of the chiral center at C2.

-

Allylic Coupling: A small long-range coupling is observed between the epoxide methine proton (H2) and the vinyl protons. This is known as allylic coupling and occurs through the pi-system of the double bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

Experimental Protocol: The ¹³C NMR spectrum is usually acquired on the same instrument as the ¹H NMR, using the same sample. Proton decoupling is employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single line for each carbon environment.

Data and Interpretation:

The chemical shifts of the carbons in 2-vinyloxirane are determined by their hybridization and proximity to the electronegative oxygen atom.

| Carbon | Chemical Shift (δ, ppm) |

| C3 | ~136 |

| C4 | ~118 |

| C2 | ~52 |

| C1 | ~47 |

Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Causality of Spectral Features:

-

Vinyl Carbons (C3 and C4): These sp² hybridized carbons appear in the typical alkene region of the spectrum (100-150 ppm). C3, being closer to the electron-withdrawing epoxide, is slightly deshielded compared to a typical internal alkene carbon.

-

Epoxide Carbons (C1 and C2): These sp³ hybridized carbons are significantly deshielded due to the attached oxygen atom and appear in the 40-60 ppm range, which is characteristic of epoxide carbons. The ring strain of the oxirane also influences their chemical shift.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: For a liquid sample like 2-vinyloxirane, the IR spectrum is typically obtained using a neat sample placed between two salt (e.g., NaCl or KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data and Interpretation:

The IR spectrum of 2-vinyloxirane shows characteristic absorption bands for both the vinyl group and the epoxide ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3090 | Medium | =C-H stretch (vinyl) |

| ~3000 | Medium | C-H stretch (epoxide) |

| ~1645 | Medium | C=C stretch (vinyl) |

| ~1420 | Medium | CH₂ scissoring |

| ~1250 | Strong | Epoxide ring breathing (asymmetric) |

| ~990, 920 | Strong | =C-H bend (vinyl out-of-plane) |

| ~840 | Strong | Epoxide ring breathing (symmetric) |

Data sourced and compiled from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5][7][8]

Causality of Spectral Features:

-

Vinyl Group Vibrations: The =C-H stretching vibration appears just above 3000 cm⁻¹, a characteristic region for sp² C-H bonds. The C=C stretching vibration is observed around 1645 cm⁻¹. The strong absorptions in the 900-1000 cm⁻¹ region are due to the out-of-plane bending of the vinyl C-H bonds and are highly characteristic of a monosubstituted alkene.

-

Epoxide Ring Vibrations: The C-H bonds of the epoxide ring show stretching vibrations just below 3000 cm⁻¹, typical for sp³ C-H bonds. The key diagnostic peaks for the epoxide ring are the "ring breathing" modes. The asymmetric stretch is typically a strong band around 1250 cm⁻¹, while the symmetric stretch appears as a strong band around 840 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then ionized by an electron beam. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data and Interpretation:

The mass spectrum of 2-vinyloxirane will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ion peaks.

| m/z | Relative Intensity | Proposed Fragment |

| 70 | Moderate | [C₄H₆O]⁺ (Molecular Ion) |

| 69 | Moderate | [C₄H₅O]⁺ (Loss of H) |

| 43 | Strong | [C₂H₃O]⁺ (Loss of C₂H₃) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 39 | High | [C₃H₃]⁺ |

| 29 | Moderate | [CHO]⁺ (Loss of C₃H₅) |

| 27 | High | [C₂H₃]⁺ |

Data sourced and compiled from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5][7][8]

Fragmentation Pathway Analysis:

The fragmentation of 2-vinyloxirane is driven by the formation of stable carbocations and radical species.

Caption: Major fragmentation pathways of 2-vinyloxirane in EI-MS.

Causality of Fragmentation:

-

Molecular Ion (m/z 70): The peak at m/z 70 corresponds to the intact molecular ion. Its presence is crucial for determining the molecular weight of the compound.

-

Loss of a Hydrogen Radical (m/z 69): The peak at m/z 69 results from the loss of a hydrogen radical from the molecular ion, likely from one of the carbon atoms.

-

Formation of the Allyl Cation (m/z 41): A very prominent peak is often observed at m/z 41. This corresponds to the highly stable allyl cation ([C₃H₅]⁺), formed by the cleavage of the epoxide ring and loss of a CHO radical. This is a characteristic fragmentation for allylic epoxides.

-

Formation of [C₂H₃O]⁺ (m/z 43): The peak at m/z 43 can be attributed to the [C₂H₃O]⁺ ion, formed by the loss of a vinyl radical ([C₂H₃]˙) from the molecular ion.

Conclusion

The spectroscopic analysis of 2-vinyloxirane provides a clear and detailed picture of its molecular structure. Each spectroscopic technique offers complementary information: ¹H and ¹³C NMR reveal the carbon and proton framework, IR spectroscopy confirms the presence of the key functional groups (epoxide and vinyl), and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. For researchers, scientists, and drug development professionals, a comprehensive understanding of these spectroscopic signatures is essential for the confident identification, characterization, and utilization of this versatile chemical intermediate. The data and interpretations presented in this guide, drawn from reputable sources, serve as a foundational reference for the spectroscopic analysis of 2-vinyloxirane.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Davies, S. G., & Whitham, G. H. (1977). Carbon-13 nuclear magnetic resonance spectra of some epoxides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1346–1348. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]

-

Introduction to the Spectral Data Base (SDBS). [Link]

-

Spectral Database for Organic Compounds - Bioregistry. [Link]

-

The Journal of Organic Chemistry. [Link]

-

Spectral Database for Organic Compounds - Re3data.org. [Link]

-

Oxirane, ethenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxirane, ethenyl- [webbook.nist.gov]

- 8. Oxirane, ethenyl- [webbook.nist.gov]

Initial Investigations into the Reactivity of Vinyloxiranes with Arynes: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of highly reactive intermediates is a cornerstone of modern synthetic chemistry, offering pathways to complex molecular architectures that are otherwise difficult to access. Among these, arynes stand out for their unique bonding and pronounced electrophilicity.[1] This guide provides a comprehensive technical overview of the initial investigations into the reactivity of vinyloxiranes with in-situ generated arynes. We will delve into the mechanistic underpinnings of this transformation, with a primary focus on the prevalent pericyclic pathways. This document serves as a resource for researchers, offering not only a theoretical framework but also practical, field-proven protocols and insights into the causality behind experimental choices. We will explore the dominant reaction cascades, factors influencing selectivity, and provide a self-validating experimental workflow for harnessing this powerful reaction in synthesis.

Introduction: The Dance of Two Reactive Partners

The Aryne: A Strained and Electrophilic Intermediate

Arynes, and specifically benzyne, are neutral, highly reactive species derived from an aromatic ring by the formal removal of two ortho substituents.[1] The defining feature is a strained "triple bond" within the benzene ring, which results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This characteristic renders arynes highly electrophilic and susceptible to attack by a wide range of nucleophiles and cycloaddition partners.[1][2]

Due to their fleeting nature, arynes must be generated in situ. Modern methods have moved away from harsh conditions (e.g., strong bases and high temperatures) towards milder protocols. A widely adopted and versatile method involves the fluoride-induced 1,2-elimination of o-(trimethylsilyl)aryl triflates, which allows for aryne generation under nearly neutral conditions at room temperature or slightly elevated temperatures.[1][3] This control over generation is crucial for reacting arynes with sensitive functional groups.

The Vinyloxirane: A Bifunctional Reagent

Vinyloxiranes are valuable building blocks possessing two key reactive sites: a vinyl group, which can act as a diene or dienophile in pericyclic reactions, and a strained oxirane ring, which can be opened by nucleophiles. The interplay and competition between these two functionalities define the reactivity profile of vinyloxiranes. The central question when reacting them with an electrophile like an aryne is one of chemoselectivity: will the reaction proceed through the π-system of the vinyl group or via nucleophilic attack from the epoxide oxygen?

Mechanistic Landscape: Pericyclic Reactions vs. Nucleophilic Attack

Initial investigations reveal that the reaction between vinyloxiranes and arynes is not a simple addition but a nuanced cascade of events. The primary interaction is a pericyclic reaction, specifically a Diels-Alder cycloaddition, which is favored over a direct nucleophilic attack by the epoxide oxygen.[2][4]

The Dominant Pathway: [4+2] Diels-Alder Cycloaddition

The vinyl group of the vinyloxirane can act as a competent diene in a [4+2] Diels-Alder cycloaddition with the aryne serving as the dienophile. This pathway is kinetically favorable and initiates a powerful cascade that ultimately leads to the formation of functionalized phenanthrenes.[2][4] The preference for this pathway over nucleophilic attack by the weakly nucleophilic epoxide oxygen highlights the potent dienophilic nature of the aryne's strained triple bond.

The Cascade to Phenanthrenes

Following the initial Diels-Alder cycloaddition, the resulting adduct is a strained intermediate that readily undergoes a series of transformations. This transition-metal-free cascade involves:[2][3][4]

-

[4+2] Cycloaddition: The reaction is initiated as described above.

-

Ring-Opening Aromatization: Driven by the strain of the epoxide ring and the propensity to form a stable aromatic system, the Diels-Alder adduct undergoes ring-opening.

-

Ene Reaction: The intermediate formed then reacts with a second molecule of the aryne via an ene reaction to furnish the final, highly functionalized phenanthrene product.

A crucial insight from initial studies is the necessity of an aryl group on the vinyloxirane for the Diels-Alder reaction to proceed effectively. Unsubstituted vinyloxirane shows low reactivity, suggesting that the aryl substituent plays a key role in the electronic or conformational properties of the diene system.[2]

Experimental Protocol: A Self-Validating Workflow

This section provides a generalized, step-by-step protocol for the reaction of a vinyloxirane with an aryne generated from an o-(trimethylsilyl)aryl triflate precursor. This protocol is designed to be a self-validating system, incorporating checks and characterization at key stages.

General Experimental Workflow

Detailed Step-by-Step Methodology

Materials:

-

2-(1-Arylvinyl)oxirane (1.0 equiv)

-

2-(Trimethylsilyl)aryl trifluoromethanesulfonate (aryne precursor, 2.2 equiv)

-

Cesium Fluoride (CsF, 2.5 equiv, flame-dried under vacuum)

-

Anhydrous Acetonitrile (CH₃CN)

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add the vinyloxirane (e.g., 0.5 mmol, 1.0 equiv) and the aryne precursor (1.1 mmol, 2.2 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous acetonitrile (e.g., 5.0 mL) to the flask via syringe.

-

Initiation: To the stirred solution, add flame-dried CsF (1.25 mmol, 2.5 equiv) in one portion.

-

Causality Note: CsF acts as the fluoride source to abstract the silyl group from the precursor, triggering a 1,2-elimination to generate the reactive aryne intermediate.[1] Using a pre-dried fluoride source is critical to prevent quenching of the aryne by trace water.

-

-

Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 50 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting vinyloxirane is consumed (typically 8-12 hours).

-

Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the phenanthrene product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Data Summary: Substrate Scope and Yields

The following table summarizes representative results from initial studies, demonstrating the scope of the reaction with respect to both the vinyloxirane and aryne components.[4]

| Entry | Vinyloxirane (Substituent R¹) | Aryne Precursor (Substituent R²) | Product | Yield (%) |

| 1 | Phenyl | Unsubstituted | 3aa | 68 |

| 2 | 4-Methylphenyl | Unsubstituted | 3ba | 72 |

| 3 | 4-Methoxyphenyl | Unsubstituted | 3ca | 75 |

| 4 | 4-Chlorophenyl | Unsubstituted | 3da | 65 |

| 5 | Phenyl | 4,5-Dimethyl | 3ag | 62 |

| 6 | Phenyl | 4,5-Difluoro | 3ah | 58 |

Table 1: Representative yields for the synthesis of functionalized phenanthrenes. Data sourced from ACS Omega 2021, 6, 52, 35008–35015.[4]

Controlling Reactivity and Future Outlook

While the Diels-Alder cascade is dominant for vinyloxiranes, the broader field of aryne chemistry has shown that the balance between pericyclic reactions and nucleophilic additions can be finely tuned. By modifying the electronic properties of the aryne, one can switch the chemoselectivity of a reaction.[5] For instance, using a 3-silylbenzyne can favor pericyclic reactions by sterically hindering nucleophilic attack, while electron-withdrawing groups on the aryne can enhance its electrophilicity and favor nucleophilic pathways.[5]

Applying these principles to the vinyloxirane system presents an exciting avenue for future research. Could specific substitution patterns on the aryne or the vinyloxirane shut down the Diels-Alder pathway and open up alternative reactions, such as [3+2] cycloadditions or formal insertion reactions? Exploring these possibilities could unlock novel synthetic routes to diverse heterocyclic and polycyclic scaffolds, further cementing the role of aryne chemistry in complex molecule synthesis.

References

-

Chen, P. H., et al. (2024). Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne. Communications Chemistry. Available at: [Link]

-

Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(52), 35008–35015. Available at: [Link]

-

Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). [3+2]‐Cycloaddition of R)‐2‐vinyloxirane with cycloaliphatic thiocarbonyls. Available at: [Link]

-

Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3553–3610. Available at: [Link]

-

Chaitanya, N. K., et al. (2022). Cascade aryne insertion/vinylogous aldol reaction of vinyl-substituted β-keto/enol carbonyls. Chemical Communications, 58(22), 3178–3181. Available at: [Link]

-

Stevenson, C. S., et al. (2008). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Organic Letters, 10(20), 4465–4468. Available at: [Link]

-

Koy, M., et al. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Organic Letters, 17(8), 1986–1989. Available at: [Link]

-

Yong, G., & Rovis, T. (2004). Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes. Organic letters, 6(14). Available at: [Link]

-

Yoshida, H., et al. (2010). Straightforward synthesis of dihydrobenzofurans and benzofurans from arynes. Chemical Communications, 46(30), 5542–5544. Available at: [Link]

-

Okuma, K., & Qu, Y. (2021). REACTION OF BENZYNE WITH THIIRANES AND ALDEHYDES. HETEROCYCLES, 103(1), 1. Available at: [Link]

-

Wang, D., et al. (2023). [3 + 2] Cycloaddition of azides with arynes formed via C–H deprotonation of aryl sulfonium salts. Green Chemistry, 25(14), 5651–5656. Available at: [Link]

-

Chang, M. Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607. Available at: [Link]

-

Diels-Alder cycloaddition with Benzyne. (2021). YouTube. Available at: [Link]

-

Koy, M., et al. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Sci-Hub. Available at: [Link]

-

Reddy, D., et al. (2008). A novel α,β-unsaturated nitrone-aryne [3+2] cycloaddition and its application in the synthesis of the cortistatin core. Organic letters, 10(15), 3363–3366. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]

-

Smith, A. J., et al. (2023). De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. Journal of the American Chemical Society. Available at: [Link]

-

One Chemistry. (2022). What is Diels Alder Reaction ? | [4+2] Cycloaddition | One minute Chemistry. YouTube. Available at: [Link]

-

Stanovnik, B., & Svete, J. (2004). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 9(1), 1–11. Available at: [Link]

-

Wang, Z., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ARKIVOC, 2014(5), 237–246. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]

-

nptelhrd. (2013). Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Available at: [Link]

-

Liu, P., & Montgomery, J. (2023). Computational Study of Mechanisms and Tether Length Effects of Rh‐Catalyzed [3+2] and [3+2+1] Reactions of Ene/Yne‐Vinylcyclopropanes. Angewandte Chemie. Available at: [Link]

-

Wang, M., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1141. Available at: [Link]

-

LibreTexts Chemistry. (2020). 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. Available at: [Link]

-

Akao, A., et al. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 19(2), 297–301. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). Fantastic Benzyne Intermediates and Where To Find Them!. YouTube. Available at: [Link]

-

Zhang, S., et al. (2019). An asymmetric [3+2] cycloaddition of alkynes with oxiranes by selective C–C bond cleavage of epoxides: highly efficient synthesis of chiral furan derivatives. Chemical Communications, 55(65), 9679–9682. Available at: [Link]

-

Whittaker, A. M., et al. (2020). Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions. Molecules, 25(23), 5760. Available at: [Link]

-

Wikipedia. (n.d.). Aryne. Available at: [Link]

-

Chemistry university. (2021). Regioselectivity in Alkene Formations (organic synthesis). YouTube. Available at: [Link]

-

Whittaker, A. M., et al. (2018). Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. Organic Letters, 20(17), 5398–5401. Available at: [Link]

Sources

- 1. Aryne - Wikipedia [en.wikipedia.org]

- 2. Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Ring-Opening Copolymerization of 2-Vinyloxirane with Anhydrides and CO₂ for Advanced Polymer Synthesis

Abstract

The synthesis of functional and degradable polymers is a cornerstone of modern materials science, with profound implications for drug development, medical devices, and sustainable plastics. Ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides and carbon dioxide stands out as a powerful strategy for producing aliphatic polyesters and polycarbonates with high precision. This guide focuses on a particularly versatile monomer, 2-vinyloxirane (VIO), whose pendant vinyl group serves as a valuable chemical handle for post-polymerization modification. By copolymerizing VIO, researchers can design polymers with tunable thermal properties, degradation profiles, and functionalities. This document provides an in-depth overview of the scientific principles, mechanistic pathways, catalyst selection criteria, and detailed experimental protocols for the ROCOP of VIO with both anhydrides and CO₂. It is intended for researchers, chemists, and drug development professionals seeking to leverage this robust chemistry to create next-generation functional materials.

Scientific Principles and Mechanistic Overview

The alternating copolymerization of epoxides with anhydrides or CO₂ is a chain-growth process that relies on a catalyst to control the sequential insertion of monomers into a growing polymer chain. The general mechanism, often a coordination-insertion pathway, is critical to achieving a perfectly alternating structure, which dictates the final properties of the material.

Mechanism of Action: The process is typically initiated by a nucleophile, which attacks a Lewis-acid-activated monomer. For epoxide/anhydride ROCOP, the polymerization proceeds through alternating ring-opening of the epoxide by a metal carboxylate and insertion of the anhydride into a metal alkoxide bond.[1] Similarly, for epoxide/CO₂ ROCOP, the mechanism involves the alternating insertion of CO₂ into a metal alkoxide bond and the ring-opening of the epoxide by the resulting metal carbonate.[2]

The choice of 2-vinyloxirane as the epoxide monomer is strategic. Unlike simple epoxides like propylene oxide, VIO introduces a pendant vinyl group at every other unit of the polymer backbone. This functionality does not interfere with the polymerization but provides a site for a wide array of subsequent chemical transformations, enabling the creation of materials with tailored functionalities.[3][4] This approach allows for the synthesis of a base polymer scaffold that can be decorated with bioactive molecules, hydrophilic chains, or other functional groups as needed.[5]

Furthermore, recent advancements have demonstrated that the pendant vinyl group can undergo a palladium-catalyzed[6][6]-sigmatropic oxo-rearrangement to an internal olefin within the polymer backbone.[6][7][8][9][10] This structural "editing" of the backbone alters the polymer's intrinsic properties, including its thermal and hydrolytic degradation profiles, offering a unique method to tune the material's lifecycle post-synthesis.[7][8]

Caption: Generalized catalytic cycle for ring-opening copolymerization.

Catalyst Selection: The Key to Controlled Polymerization

The success of VIO copolymerization hinges on the selection of an appropriate catalyst system. These systems must be active enough to promote polymerization under mild conditions while being selective for the alternating insertion of monomers, thereby preventing side reactions like ether linkage formation (homopolymerization of epoxides) or the production of cyclic carbonates.

Catalyst systems are broadly categorized as:

-

Binary Systems: Comprise a Lewis acid (e.g., a metal complex) and a separate nucleophilic co-catalyst (e.g., an ammonium or phosphonium salt). While effective, achieving high activity often requires higher catalyst loadings.[11]

-

Multifunctional Catalysts: Feature the Lewis acidic center and the nucleophilic initiator covalently tethered within a single molecule. This intramolecular design enhances cooperation between the two components, leading to significantly higher activity and selectivity, even at low catalyst loadings.[11]

For the copolymerization of VIO and CO₂, bifunctional salen-cobalt(III) complexes bearing quaternary ammonium salts have proven highly effective, producing poly(2-vinyloxirane carbonate) with over 99% carbonate linkages.[3][4] For anhydride copolymerization, a wider range of catalysts based on chromium, aluminum, zinc, and magnesium are effective.[11][12]

| Copolymerization Type | Catalyst System Example | Key Features & Advantages | Primary Reference(s) |

| VIO + CO₂ | Bifunctional (Salen)Co(III) complex with tethered quaternary ammonium salt | High activity and selectivity (>99% carbonate linkages); produces well-defined polycarbonates. | [3][4] |

| VIO + Anhydride | (Salen)Cr(III)Cl / PPNCl (Binary System) | Versatile for various anhydrides; well-established system for polyester synthesis. | [11] |

| VIO + Anhydride | Dinuclear Magnesium or Zinc Complexes | Co-catalyst free; uses more earth-abundant and less toxic metals. | [12] |

| Terpolymerization (VIO + Anhydride + CO₂) | Dinuclear Cr(III) or Fe(III) complexes | Can produce block or gradient terpolymers depending on monomer reactivity and feed ratios. | [13][14] |

| Post-Mod. (Rearrangement) | Palladium (Pd) Catalyst | Enables post-synthesis backbone editing to tune polymer degradation and properties. | [7][10] |

Experimental Protocols

General Considerations: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Monomers and solvents must be rigorously purified and dried before use to prevent catalyst deactivation and side reactions.

Protocol 1: Synthesis of Poly(VIO-alt-Phthalic Anhydride) Polyester

This protocol describes a general procedure for the synthesis of a polyester from 2-vinyloxirane and phthalic anhydride (PA) using a chromium-based binary catalyst system.

Materials:

-

2-Vinyloxirane (VIO), distilled from CaH₂

-

Phthalic Anhydride (PA), recrystallized from toluene

-

(Salen)Cr(III)Cl catalyst

-

Bis(triphenylphosphine)iminium chloride (PPNCl) co-catalyst

-

Anhydrous toluene

Procedure:

-

In a glovebox, add (Salen)Cr(III)Cl (e.g., 0.05 mmol, 1 equiv) and PPNCl (e.g., 0.05 mmol, 1 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

-

Add phthalic anhydride (e.g., 10 mmol, 200 equiv) and anhydrous toluene (e.g., 5 mL).

-

Stir the mixture until all solids are dissolved.

-

Add 2-vinyloxirane (e.g., 10 mmol, 200 equiv) to the vessel to initiate the polymerization.

-

Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

-

Allow the reaction to proceed for 4-12 hours. The viscosity of the solution will increase noticeably.

-

Quench the reaction by exposing it to air and adding a small amount of acidic methanol (5% HCl).

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

-

Characterize the resulting polymer using NMR, GPC, and DSC.

Protocol 2: Synthesis of Poly(VIO carbonate) via CO₂ Copolymerization

This protocol is adapted from established methods using a bifunctional cobalt catalyst to produce polycarbonate.[3][4]

Materials:

-

2-Vinyloxirane (VIO), distilled from CaH₂

-

Bifunctional (Salen)Co(III) catalyst with a tethered quaternary ammonium salt

-

Carbon Dioxide (CO₂), high purity (e.g., 99.995%)

-

Anhydrous dichloromethane (DCM) as solvent (optional, can be run neat)

Procedure:

-

Add the bifunctional (Salen)Co(III) catalyst (e.g., 0.02 mmol, 1 equiv) to a pre-dried high-pressure stainless-steel reactor inside a glovebox.

-

Add purified 2-vinyloxirane (e.g., 20 mmol, 1000 equiv) to the reactor.

-

Seal the reactor, remove it from the glovebox, and connect it to a CO₂ line.

-

Pressurize the reactor with CO₂ to the desired pressure (e.g., 20-40 bar).

-

Heat the reactor to the desired temperature (e.g., 50 °C) and stir for 12-24 hours.

-

After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂.

-

Open the reactor and dissolve the crude polymer in a minimal amount of DCM.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum to a constant weight.

-

Characterize the polymer to confirm its structure, molecular weight, and thermal properties.

Caption: Experimental workflow from monomer to functional polymer.

Protocol 3: Post-Polymerization Modification of Poly(VIO-carbonate)

This protocol outlines a common thiol-ene "click" reaction to functionalize the pendant vinyl groups, rendering the polymer hydrophilic.

Materials:

-

Poly(VIO carbonate) synthesized in Protocol 2

-

1-Thioglycerol

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the Poly(VIO carbonate) (1 equiv of vinyl groups) in anhydrous THF.

-

Add 1-thioglycerol (e.g., 1.5 equiv per vinyl group).

-

Add AIBN (e.g., 0.1 equiv per vinyl group).

-

Degas the solution with several freeze-pump-thaw cycles.

-

Heat the reaction at 60-70 °C under an inert atmosphere for 24 hours.

-

Cool the solution and precipitate the functionalized polymer in a non-solvent like diethyl ether or hexane.

-

Filter and dry the polymer under vacuum.

-

Confirm the functionalization using ¹H NMR by observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the thioglycerol moiety.

Data Summary and Expected Outcomes

The properties of the resulting polymers are highly dependent on the catalyst, co-monomer, and reaction conditions. The following table provides representative data based on published literature.

| Polymer Type | Co-monomer | Catalyst System | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | T₉ (°C) | Key Outcome |

| Polycarbonate | CO₂ | Bifunctional (Salen)Co(III) | 10 - 25 | 1.1 - 1.3 | 15 - 30 | Vinyl-functional polycarbonate scaffold.[4][5] |

| Polyester | Phthalic Anhydride | (Salen)Cr(III)Cl / PPNCl | 8 - 20 | 1.1 - 1.4 | 40 - 60 | Alternating polyester with pendant vinyl groups. |

| Terpolymer | Propylene Oxide / CO₂ | Bifunctional (Salen)Co(III) | 12 - 18 | 1.2 - 1.5 | 2 - 19 | Tg is tunable by adjusting the VIO/PO monomer feed ratio.[15] |

| Rearranged Polyester | Phthalic Anhydride | Pd-catalyzed rearrangement | (Unchanged) | (Unchanged) | Lowered | Accelerated thermal and hydrolytic degradation.[7][8] |

Applications in Research and Drug Development

The true value of VIO-based copolymers lies in their potential for customization, making them ideal candidates for advanced applications.

-

Drug Conjugation: The pendant vinyl groups serve as a platform for attaching therapeutic agents via chemistries like thiol-ene coupling. This allows for the creation of polymer-drug conjugates with controlled loading and release profiles.

-

Amphiphilic Polymers for Drug Delivery: Functionalizing the hydrophobic polycarbonate or polyester backbone with hydrophilic side chains (as in Protocol 3) yields amphiphilic copolymers.[3][5] These materials can self-assemble into micelles or nanoparticles in aqueous environments, providing a vehicle for encapsulating and delivering hydrophobic drugs.

-

Biodegradable Medical Implants: The inherent ester and carbonate linkages are susceptible to hydrolysis, making these polymers biodegradable. The ability to tune the degradation rate, either by copolymer composition or by post-synthesis backbone rearrangement, is a significant advantage for creating devices like temporary scaffolds or sutures that degrade at a predictable rate.[7][10][13]

Caption: Conceptual pathway from VIO polymer to a drug delivery vehicle.

References

-

Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. National Science Review, 12(12). [Link]

-

Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Oxford University Press. [Link]

-

Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Sensus Impact (Silverchair). [Link]

-

Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. PubMed. [Link]

-

Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. ResearchGate. [Link]

-

Darensbourg, D. J., et al. (2014). Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates. SciSpace. [Link]

-

Hanrahan, K. V. M., Meyers, C. M., et al. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). ACS Publications. [Link]

-

Zhang, J., et al. (2025). Terpolymerization of Epoxides, Anhydrides, and CO2 Using Binary Metal-Free Catalysts. ResearchGate. [Link]

-

Darensbourg, D. J., et al. (2014). Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates. ACS Publications. [Link]

-

Capacchione, C., et al. (2021). Terpolymerization of CO2 with Epoxides and Cyclic Organic Anhydrides or Cyclic Esters. MDPI. [Link]

-

Martins, A. M., et al. (2023). Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes. MDPI. [Link]

-

Darensbourg, D. J., et al. (2014). Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates. CoLab. [Link]

-

CO2 Derived Biodegradable Polycarbonates: Synthesis, Modification and Applications. ResearchGate. [Link]

-

Inoue, S., et al. (1977). Copolymerization of carbon dioxide and some oxiranes by organoaluminium catalysts. Die Makromolekulare Chemie. [Link]

-

Summary of terpolymerization of CO2 with epoxides and cyclic organic anhydrides. ResearchGate. [Link]

-

The advent of recyclable CO2-based polycarbonates. ORBi. [Link]

-

Chen, J., et al. (2023). Biodegradable polycarbonates from lignocellulose based 4-pentenoic acid and carbon dioxide. Frontiers. [Link]

-

Tolman, W. B., et al. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. [Link]

-

Chen, J., et al. (2023). Copolymerization of Carbon Dioxide with 1,2-Butylene Oxide and Terpolymerization with Various Epoxides for Tailorable Properties. MDPI. [Link]

-

Williams, C. K., et al. Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide. Royal Society of Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates (2014) | Donald J. Darensbourg | 71 Citations [scispace.com]

- 4. Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates | CoLab [colab.ws]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sensusimpact.com [sensusimpact.com]

- 7. Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polym… [ouci.dntb.gov.ua]

- 9. Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Terpolymerization of CO2 with Epoxides and Cyclic Organic Anhydrides or Cyclic Esters [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Biodegradable polycarbonates from lignocellulose based 4-pentenoic acid and carbon dioxide [frontiersin.org]

Application Notes and Protocols for Enantioselective Synthesis Utilizing (S)-2-Vinyloxirane

Introduction: The Versatility of a Chiral Building Block

(S)-2-Vinyloxirane, a readily available and highly versatile chiral epoxide, serves as a powerful precursor in enantioselective synthesis. Its unique structural features—a strained three-membered oxirane ring activated by an adjacent vinyl group—provide a gateway to a diverse array of stereochemically rich molecules. This guide offers an in-depth exploration of the synthetic utility of (S)-2-vinyloxirane, presenting detailed protocols and mechanistic insights for its application in the synthesis of key chiral intermediates relevant to pharmaceutical and natural product chemistry. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Reactivity Principles: A Mechanistic Overview

The synthetic potential of (S)-2-vinyloxirane stems from several key modes of reactivity, each offering a distinct pathway to chiral molecules with high stereocontrol. Understanding the underlying mechanisms is paramount to predicting and controlling the stereochemical outcome of these transformations.

Figure 1: Major reaction pathways of (S)-2-vinyloxirane leading to diverse chiral products.

I. Transition Metal-Catalyzed Nucleophilic Ring-Opening: The Sₙ2' Pathway

Transition metal catalysis, particularly with copper, dramatically influences the regioselectivity of nucleophilic attack on (S)-2-vinyloxirane, favoring the Sₙ2' pathway to yield valuable chiral allylic alcohols.[1] This anti-selective addition of a nucleophile to the terminal carbon of the vinyl group with concomitant opening of the epoxide ring is a cornerstone transformation.

Protocol 1: Copper-Catalyzed Enantioselective Sₙ2' Addition of Grignard Reagents

This protocol details the highly regioselective and enantioselective synthesis of chiral allylic alcohols via the copper-catalyzed Sₙ2' reaction of (S)-2-vinyloxirane with Grignard reagents. The use of a chiral ligand is crucial for achieving high enantioselectivity.

Materials:

-

(S)-2-Vinyloxirane (≥95% ee)

-

Copper(I) cyanide (CuCN)

-

Chiral phosphoramidite ligand (e.g., (R,R)-TADDOL-derived phosphoramidite)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, argon-purged flask, add CuCN (0.05 mmol, 5 mol%) and the chiral phosphoramidite ligand (0.06 mmol, 6 mol%).

-

Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add (S)-2-vinyloxirane (1.0 mmol, 1.0 equiv.) to the cooled catalyst suspension.

-

Add the Grignard reagent (1.2 mmol, 1.2 equiv.) dropwise over 30 minutes, maintaining the internal temperature below -75 °C.

-

Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral allylic alcohol.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Causality of Experimental Choices:

-

Low Temperature (-78 °C): Essential for maximizing enantioselectivity by minimizing the uncatalyzed background reaction and enhancing the stability of the chiral copper complex.

-

Slow Addition of Grignard Reagent: Prevents localized high concentrations of the nucleophile, which can lead to competing Sₙ2 reaction and reduced enantioselectivity.

-

Chiral Phosphoramidite Ligand: Creates a chiral environment around the copper center, directing the nucleophilic attack to one face of the vinyl group.

| Entry | Grignard Reagent | Product | Yield (%) | ee (%) |

| 1 | Phenylmagnesium bromide | (R,E)-1-Phenylbut-3-en-2-ol | 85 | 96 |

| 2 | n-Butylmagnesium chloride | (R,E)-Oct-1-en-4-ol | 82 | 94 |

| 3 | Vinylmagnesium bromide | (R)-Hexa-1,5-dien-3-ol | 78 | 92 |

Table 1: Representative results for the copper-catalyzed Sₙ2' addition of Grignard reagents to (S)-2-vinyloxirane.

II. Nucleophilic Ring-Opening at the Epoxide Core: The Sₙ2 Pathway

While the Sₙ2' pathway is often favored under transition metal catalysis, direct nucleophilic attack at the epoxide carbons (Sₙ2) can be achieved, particularly with "harder" nucleophiles or in the absence of a suitable catalyst. This pathway typically results in the formation of 1,2-disubstituted products.

Protocol 2: Regioselective Ring-Opening with Sodium Azide

The reaction of (S)-2-vinyloxirane with sodium azide provides a reliable route to chiral β-azido alcohols, which are valuable precursors to amino alcohols.[2] The reaction proceeds via an Sₙ2 mechanism with the azide nucleophile attacking the less sterically hindered carbon of the epoxide.[2]

Materials:

-

(S)-2-Vinyloxirane (≥95% ee)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Methanol/Water (9:1 v/v)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of (S)-2-vinyloxirane (1.0 mmol, 1.0 equiv.) in methanol/water (9:1, 5 mL), add sodium azide (1.5 mmol, 1.5 equiv.) and ammonium chloride (1.2 mmol, 1.2 equiv.).

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

-

Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral β-azido alcohol.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy (strong azide stretch at ~2100 cm⁻¹), and determine the specific rotation.

Figure 2: Workflow for the synthesis of (S)-1-azidobut-3-en-2-ol.

| Product | Yield (%) | Specific Rotation [α]²⁰_D_ |

| (S)-1-Azidobut-3-en-2-ol | 88 | +15.2 (c 1.0, CHCl₃) |

Table 2: Typical result for the azide opening of (S)-2-vinyloxirane.

III. Palladium-Catalyzed Cycloaddition Reactions

Palladium catalysis unlocks powerful cycloaddition pathways for (S)-2-vinyloxirane, leading to the formation of five-membered rings with high stereocontrol. These reactions typically proceed through a zwitterionic π-allyl palladium intermediate.

Protocol 3: Palladium-Catalyzed [3+2] Cycloaddition with Alkenes

This protocol describes the synthesis of chiral vinyl-substituted tetrahydrofurans via a palladium-catalyzed [3+2] cycloaddition of (S)-2-vinyloxirane with electron-deficient alkenes.[3]

Materials:

-

(S)-2-Vinyloxirane (≥95% ee)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃)

-

Electron-deficient alkene (e.g., N-phenylmaleimide)

-

Anhydrous toluene

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and PPh₃ (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes to generate the active catalyst.

-

Add the electron-deficient alkene (1.0 mmol, 1.0 equiv.) and (S)-2-vinyloxirane (1.2 mmol, 1.2 equiv.) to the catalyst solution.

-

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral tetrahydrofuran derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric and diastereomeric ratios by chiral HPLC or GC.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of Pd(0) to the vinyloxirane, forming a π-allyl palladium intermediate. This intermediate then undergoes a [3+2] cycloaddition with the alkene, followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the tetrahydrofuran product. The stereochemistry of the starting epoxide is retained in the product.

| Alkene | Product | Yield (%) | dr | ee (%) |

| N-Phenylmaleimide | Chiral vinyl-substituted bicyclic tetrahydrofuran | 75 | >20:1 | 96 |

Table 3: Representative result for the palladium-catalyzed [3+2] cycloaddition.

IV. Organocatalytic Enantioselective Reactions

Organocatalysis has emerged as a powerful tool for enantioselective transformations, offering a metal-free alternative. Chiral Brønsted acids or bases can activate (S)-2-vinyloxirane or the nucleophile to facilitate highly stereoselective reactions.

Protocol 4: Organocatalytic Friedel-Crafts Alkylation of Indoles

This protocol outlines the enantioselective Friedel-Crafts alkylation of indoles with (S)-2-vinyloxirane, catalyzed by a chiral phosphoric acid. This reaction provides access to chiral indole-containing allylic alcohols.

Materials:

-

(S)-2-Vinyloxirane (≥95% ee)

-

Indole

-

Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

To a solution of indole (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) at 0 °C, add the chiral phosphoric acid catalyst (0.1 mmol, 10 mol%).

-

Stir the mixture for 10 minutes, then add (S)-2-vinyloxirane (1.5 mmol, 1.5 equiv.) dropwise.

-

Allow the reaction to stir at 0 °C for 48 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the desired product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.

V. Safety and Handling of (S)-2-Vinyloxirane

(S)-2-Vinyloxirane is a flammable liquid and should be handled with appropriate safety precautions.[3]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4][5][6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent polymerization and degradation.[3]

Conclusion

(S)-2-Vinyloxirane has proven to be an exceptionally valuable and versatile chiral building block in modern enantioselective synthesis. The protocols and mechanistic discussions presented in this guide highlight its utility in constructing a wide range of stereochemically defined molecules through transition metal-catalyzed, nucleophilic, cycloaddition, and organocatalytic pathways. By understanding the principles that govern its reactivity, researchers can continue to exploit this powerful precursor to access novel and complex chiral targets with high efficiency and stereocontrol.

References

-

Malacria, M., et al. (2007). Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. Arkivoc, 2007(v), 277-292. Available at: [Link]

-

Herrera, R. P., et al. (2025). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. Molecules, 30(1), 123. Available at: [Link]

-

Alexakis, A., et al. (2004). Enantioselective opening of cyclic vinyl epoxides with organoaluminium reagents catalysed by copper salts. Tetrahedron: Asymmetry, 15(10), 1531-1536. Available at: [Link]

-

Hyland, C. J. T., et al. (2021). Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Organic Letters, 23(12), 4635–4639. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Sci-Hub. Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes / Organic Letters, 2021 [sci-hub.box]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 7. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]

Application Notes and Protocols: SN2' Additions of Organocopper Reagents to Acyclic Vinyloxiranes

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of SN2' Reactions on Vinyloxiranes

The regioselective and stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the assembly of complex chiral molecules for pharmaceutical and materials science applications. Among the vast arsenal of synthetic methodologies, the SN2' (conjugate displacement) addition of organocopper reagents to vinyloxiranes stands out as a powerful and reliable strategy for the synthesis of allylic alcohols.[1] This reaction allows for the creation of a new C-C bond at the γ-position relative to the epoxide oxygen, with concomitant opening of the oxirane ring and transposition of the double bond. The resulting allylic alcohol products are versatile intermediates, readily transformed into a variety of other functional groups.

Vinyloxiranes, possessing both an epoxide and an alkene, present two primary sites for nucleophilic attack: the C-O bonds of the epoxide (SN2 pathway) and the vinyl group in a conjugate fashion (SN2' pathway). While many nucleophiles lead to mixtures of products, organocopper reagents, particularly Gilman cuprates (R₂CuLi), exhibit a remarkable preference for the SN2' pathway.[2] This high regioselectivity, coupled with a predictable anti-stereochemical outcome, makes this transformation an invaluable tool for controlling the architecture of acyclic systems.

This guide provides a detailed exploration of the SN2' addition of organocopper reagents to acyclic vinyloxiranes, from the underlying mechanistic principles to practical, field-proven laboratory protocols. We will delve into the factors that govern the reaction's selectivity and provide the necessary information to successfully implement this methodology in a research or drug development setting.

Mechanistic Insights: Understanding the Path to Regio- and Stereocontrol

The high fidelity of the SN2' addition of organocuprates to vinyloxiranes is not a matter of chance but a consequence of a well-defined mechanistic pathway. While the precise nature of the reacting organocopper species can be complex and is still a subject of detailed study, a general mechanistic framework provides excellent predictive power.[3]

The reaction is widely accepted to proceed through an initial coordination of the copper atom to the alkene, forming a π-complex. This pre-coordination step is crucial as it positions the nucleophilic alkyl group for subsequent attack. Following coordination, the reaction proceeds via an oxidative addition/reductive elimination-like pathway, or a concerted process, where the alkyl group is delivered to the terminal carbon of the vinyl group (the γ-position) and the epoxide ring opens.

A key feature of this mechanism is the stereochemistry of the addition. The reaction almost invariably proceeds in an anti-fashion , meaning the organocuprate attacks the double bond on the face opposite to the epoxide ring.[4] This leads to a predictable and controllable stereochemical outcome at the newly formed stereocenters.

The preference for SN2' over SN2 attack is a hallmark of "soft" nucleophiles like organocuprates, as predicted by Hard-Soft Acid-Base (HSAB) theory. The terminal carbon of the vinyl group is a "softer" electrophilic site compared to the "harder" carbons of the epoxide ring.

The presence of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can significantly influence the reaction. Lewis acids can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. This can sometimes alter the regioselectivity, and its effect must be considered on a case-by-case basis.[3]

Experimental Protocols

Part A: Preparation of the Organocuprate (Gilman) Reagent

The success of the SN2' addition is critically dependent on the quality of the organocuprate reagent. These reagents are sensitive to air and moisture and are therefore prepared in situ immediately before use under an inert atmosphere (e.g., argon or nitrogen). The most common method involves the reaction of a copper(I) salt with two equivalents of an organolithium reagent.[5]

Materials:

-

Copper(I) iodide (CuI) or copper(I) bromide (CuBr)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-